![molecular formula C25H27N5O2 B3002021 1-methyl-3-(2-methylbenzyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-12-1](/img/structure/B3002021.png)
1-methyl-3-(2-methylbenzyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-methyl-3-(2-methylbenzyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione" is a structurally complex molecule that appears to be related to the family of purine derivatives. These compounds are of significant interest due to their potential biological activities, particularly as inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV), which are important in the regulation of glucose metabolism and have implications in the treatment of diabetes and other metabolic disorders .
Synthesis Analysis
The synthesis of related purine derivatives often involves multi-step reactions that include the formation of the purine ring followed by various substitutions at specific positions on the ring to achieve the desired functional groups. For instance, the synthesis of carboxybenzyl-substituted purine diones as DPP-IV inhibitors involves the introduction of carboxybenzyl and chloro/cyanobenzyl groups at the N-1 and N-7 positions, respectively . Similarly, the synthesis of other pyrimidine derivatives has been reported, where the reaction of thymine with substituted benzyl bromides in the presence of cesium carbonate leads to the formation of bis-substituted pyrimidine diones .
Molecular Structure Analysis
The molecular structure of purine and pyrimidine derivatives is often confirmed using techniques such as NMR spectroscopy and X-ray diffraction analysis. For example, the crystal structure of a related compound, 5-methyl-1,3-bis(3-nitrobenzyl)pyrimidine-2,4(1H,3H)-dione, was determined to crystallize in the orthorhombic space group with specific unit cell parameters, and its stability was probed using UV-Visible analysis . The molecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the stabilization of the crystal structure, as evidenced by Hirshfeld surface analysis .
Chemical Reactions Analysis
The reactivity of purine and pyrimidine derivatives can vary depending on the substituents and reaction conditions. For instance, the regioselective amination of condensed pyrimidines has been achieved under specific conditions, leading to the formation of amino derivatives . The intramolecular alkylation of certain purine diones has also been reported, resulting in the formation of imidazo-purine diones . These reactions are crucial for the functionalization of the purine and pyrimidine rings, which directly affects their biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of purine and pyrimidine derivatives are influenced by their molecular structure. The planarity of the pyrimidine ring, the deviation of certain atoms from the mean plane, and the orientation of substituent benzene rings can affect the molecule's overall conformation and, consequently, its chemical properties . The intermolecular interactions, such as hydrogen bonding, are essential for the formation of stable crystal structures and can also influence the solubility and reactivity of these compounds . The antiviral activity of purine derivatives has been linked to the presence of specific substituents, indicating the importance of the molecular structure in determining the biological activity .
特性
IUPAC Name |
1-methyl-3-[(2-methylphenyl)methyl]-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2/c1-18-9-6-7-12-20(18)17-30-23(31)21-22(27(2)25(30)32)26-24-28(14-8-15-29(21)24)16-13-19-10-4-3-5-11-19/h3-7,9-12H,8,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXGYMMWOFCSQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(N=C4N3CCCN4CCC5=CC=CC=C5)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(2-methylbenzyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

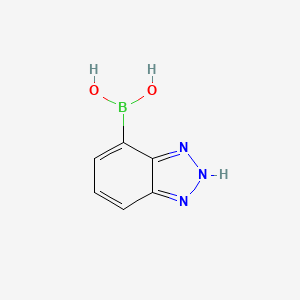
![Dispiro[2.2.26.23]decane-8-carboxylic acid](/img/structure/B3001940.png)
![ethyl 4-[2-(2-methylphenyl)-4,6-dioxo-3-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B3001941.png)
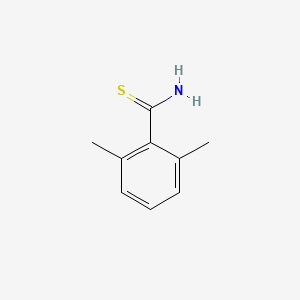
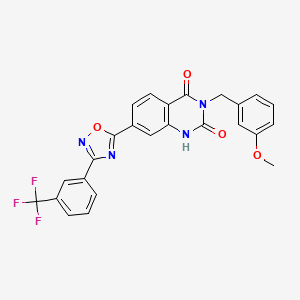
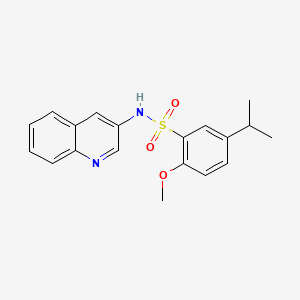

![N-(benzo[b]thiophen-5-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3001951.png)
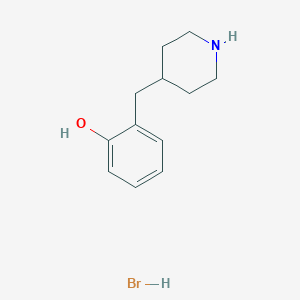
![3-(2-aminoethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione hydrochloride](/img/structure/B3001953.png)
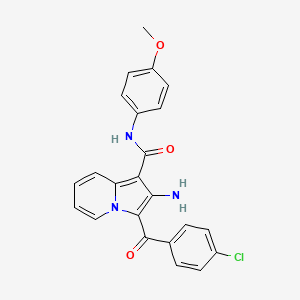
![N-(3,5-dimethylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3001956.png)
![7-(4-(4-(3-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B3001960.png)
